molecular formula C14H14N2O4S2 B2650193 N-methyl-2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxamide CAS No. 896297-38-4

N-methyl-2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxamide

Cat. No. B2650193
CAS RN: 896297-38-4
M. Wt: 338.4
InChI Key: PUGXXJMKHSLUQP-UHFFFAOYSA-N
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Description

“N-methyl-2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxamide” is a chemical compound . It is a thiophene-based compound . Thiophene-based analogs have been the focus of many researchers due to their potential as biologically active compounds .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “N-methyl-2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxamide” was characterized using X-ray diffraction, spectroscopic techniques, and elemental analyses . The DFT/B3LYP/6-311++G(d,p) theoretical level was applied to calculate the optimized geometry and the local and global chemical activity parameters .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Expedient Synthesis Techniques

  • A study highlighted an efficient synthesis method for substituted benzo[b]thiophene and naphthothiophene, showing the versatility in creating diversely substituted compounds for further research applications (Mukherjee et al., 2003).
  • Another approach involves a radical relay strategy for generating 3-(methylsulfonyl)benzo[b]thiophenes, indicating advancements in synthesis techniques under mild conditions (Gong et al., 2019).

Chemical Modifications and Derivatives

  • Research into the dearomatising rearrangements of lithiated thiophenecarboxamides has been conducted, transforming dearomatised products into pyrrolinones, azepinones, or partially saturated azepinothiophenes (Clayden et al., 2004).

Potential Biological Activities

  • Studies on thiophene-2-carboxamide Schiff base derivatives have explored their potential as cholinesterase inhibitors and antioxidants, suggesting a possible application in treating neurodegenerative diseases (Kausar et al., 2021).

Advanced Materials Development

  • The electrochemical synthesis of a water-soluble and self-doped polythiophene derivative presents applications in creating advanced materials with specific electrical properties (Turac et al., 2008).

Mechanism of Action

The mechanism of action of thiophene-based compounds is diverse, depending on the specific compound and its biological target . For example, some thiophene-based compounds are known to act as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer agents .

Future Directions

The future directions for “N-methyl-2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the design and discovery of new drug molecules that offer some of the greatest hopes for success in the present and future epoch .

properties

IUPAC Name

N-methyl-2-[(3-methylsulfonylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-15-13(18)11-6-7-21-14(11)16-12(17)9-4-3-5-10(8-9)22(2,19)20/h3-8H,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGXXJMKHSLUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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